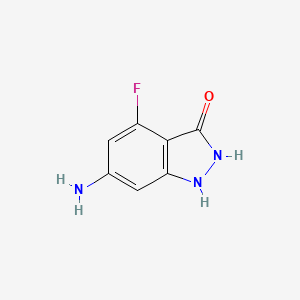

6-Amino-4-fluoro-1H-indazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of indazole derivatives, including “6-Amino-4-fluoro-1H-indazol-3-ol”, involves various methods. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .

Chemical Reactions Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Neurological Research

This compound has potential applications in neurological research, particularly in studying Parkinson’s disease. Derivatives of indazole, like the one mentioned, can be used to synthesize compounds that may inhibit leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease .

Antimicrobial Activity

Indazole compounds have been studied for their antimicrobial activities. Although not specific to “6-Amino-4-fluoro-1H-indazol-3-ol”, similar structures have shown moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Cancer Research

The indazole moiety is a component in the design of antitumor agents. While the specific applications of “6-Amino-4-fluoro-1H-indazol-3-ol” in cancer research are not detailed in the search results, related compounds have been synthesized for their potential antitumor activities .

Radiopharmaceuticals

Compounds with an indazole base are used in the development of radiopharmaceuticals for imaging techniques like positron emission tomography (PET). They can be labeled with radioactive isotopes such as fluorine-18 to study various biological processes .

Therapeutic Potential

The therapeutic potential of imidazole and indazole containing compounds is vast, ranging from anti-inflammatory to anticancer properties. The specific therapeutic applications for “6-Amino-4-fluoro-1H-indazol-3-ol” would require further research but could be inferred from related studies .

Future Directions

Mechanism of Action

Target of Action

Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . They have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .

Mode of Action

It’s known that indazole derivatives can inhibit, regulate, and modulate the activity of their target proteins . This interaction with the targets leads to changes in the cellular processes controlled by these proteins.

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.

Result of Action

One study showed that a series of indazole derivatives exhibited inhibitory activities against human cancer cell lines . This suggests that 6-Amino-4-fluoro-1H-indazol-3-ol may have similar effects.

properties

IUPAC Name |

6-amino-4-fluoro-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPNYWYDYDFKIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646214 |

Source

|

| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-fluoro-1H-indazol-3-ol | |

CAS RN |

885520-09-2 |

Source

|

| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)